

Pharmacokinetics and metabolism of Thiamphenicol in animal models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiamphenicol*

Cat. No.: *B1203150*

[Get Quote](#)

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of **Thiamphenicol** in Animal Models

Introduction

Thiamphenicol is a broad-spectrum, bacteriostatic antibiotic structurally similar to chloramphenicol, with the primary difference being the substitution of a methyl-sulfonyl group for the p-nitro group.[1][2] This structural change significantly alters its metabolic profile, notably reducing the risk of aplastic anemia, a severe side effect associated with chloramphenicol.[2][3] **Thiamphenicol** is widely used in veterinary medicine to treat respiratory and alimentary tract infections in various species, including cattle, pigs, and poultry.[1][4] Understanding its pharmacokinetic (PK) and metabolic profile in different animal models is crucial for establishing effective dosing regimens and ensuring food safety. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **thiamphenicol** in key animal species, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Pharmacokinetics in Animal Models

Thiamphenicol generally exhibits rapid absorption and wide distribution following oral or parenteral administration in most animal species.[1] Its elimination half-life varies across species but is typically in the range of 1.5 to 5 hours.[3][5][6] Unlike chloramphenicol, it shows limited binding to plasma proteins (less than 25% in rats and humans), which facilitates its diffusion into tissues.[1][4]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of **thiamphenicol** in various animal models.

Table 1: Pharmacokinetic Parameters of **Thiamphenicol** in Ruminants (Cattle, Sheep, Camels)

Species	Dose & Route	$t_{1/2}$ (h)	Vd (L/kg)	Bioavailability (%)	Reference
Calves	25 mg/kg IM	1.75	0.9	84	[5][7]
Lactating Cows	25 mg/kg IV	1.60 ± 0.30	1.22 ± 0.26	-	[5]
Lactating Cows	15 mg/kg IM (twice daily for 5 days)	~ 2.0	0.86	-	[1]
Sheep	20 mg/kg IV	1.5	0.90	-	[3]
Sheep	- (IV, IM, Oral)	~ 1.5 (IV/IM)	~ 1.0	87.5 (IM), 30 (Oral)	[6]
Camels	20 mg/kg IV	2.11	1.1	-	[3]

Table 2: Pharmacokinetic Parameters of **Thiamphenicol** in Other Species (Rats, Pigs, Poultry)

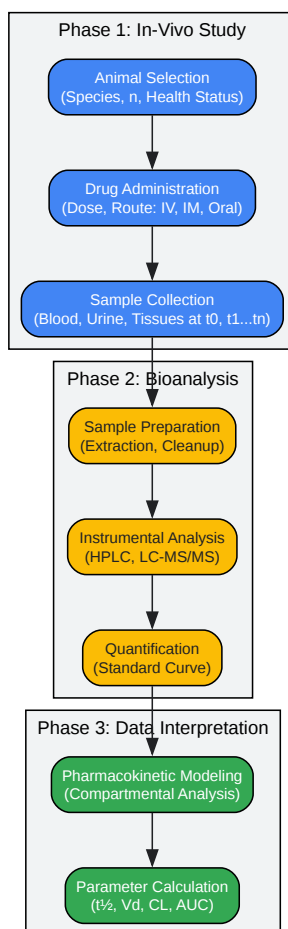
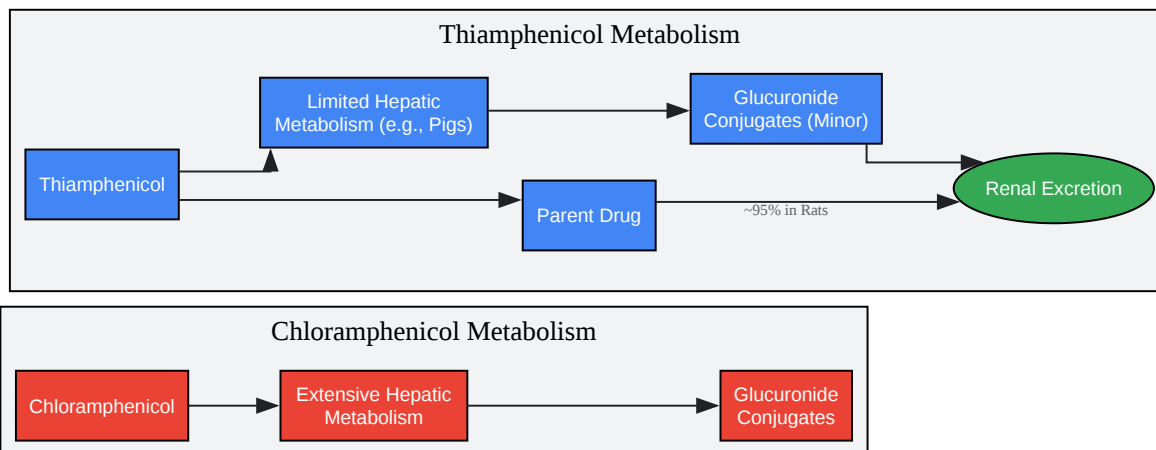
Species	Dose & Route	t _{1/2} (h)	C _{max} (µg/mL)	T _{max} (h)	Bioavailability (%)	Reference
Rats	30 mg/kg IV	0.77 (46.3 min)	-	-	-	[4][8]
Pigs	10, 15, 20 mg/kg Oral (every 12h for 5 days)	1.2	1.29, 2.02, 2.81	1-2	-	[4]
Broiler Chickens	30 mg/kg IV	4.58 ± 0.2	-	-	-	[9]
Broiler Chickens	30 mg/kg Oral	2.65 ± 0.01	14.58 ± 0.1	3.64 ± 0.01	117.79 ± 1.2	[9]

Metabolism and Excretion

A defining characteristic of **thiamphenicol** is its limited metabolism in most species.[2] Unlike chloramphenicol, which is extensively metabolized in the liver via glucuronidation, **thiamphenicol** is predominantly excreted as the unchanged parent drug.[1][2][4] This is because the methyl-sulfonyl group makes it a poor substrate for the hepatic microsomal enzyme glucuronyl transferase.[1]

The primary route of elimination is renal excretion.[4] In rats, following an oral dose of 30 mg/kg, approximately 62% is recovered in urine and 35% in feces within 48 hours, almost entirely as unchanged **thiamphenicol**. [4][8] Similarly, in rabbits and rats, over 95% of the dose is excreted unchanged.[1]

Some species-specific differences exist. In pigs, glucuronidation plays a more significant role, with about 30% of **thiamphenicol** undergoing this metabolic pathway in vitro.[1] Studies in pigs have shown that plasma concentrations of **thiamphenicol** glucuronide are often higher than those of the unchanged drug.[4]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ema.europa.eu [ema.europa.eu]
- 2. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Thiamphenicol [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiamphenicol pharmacokinetics in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiamphenicol pharmacokinetics in beef and dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 877. Thiamphenicol (WHO Food Additives Series 38) [incchem.org]
- 9. Pharmacokinetics and Bioavailability of Thiamphenicol After A Single Intravenous and Oral Administrations in Broiler Chickens [jcvr.journals.ekb.eg]
- To cite this document: BenchChem. [Pharmacokinetics and metabolism of Thiamphenicol in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203150#pharmacokinetics-and-metabolism-of-thiamphenicol-in-animal-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com